![molecular formula C10H12N4O3S B2730335 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 894049-98-0](/img/structure/B2730335.png)
methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Biological Applications
Insecticidal and Antibacterial Potential : Research by Deohate and Palaspagar (2020) on pyrimidine and pyrazole derivatives highlighted their synthesis through microwave irradiative cyclocondensation. These compounds demonstrated insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their significance in agricultural and pharmaceutical applications Deohate & Palaspagar, 2020.
Anticancer Agents : Sayed et al. (2019) designed, synthesized, and conducted molecular docking studies on thiazolyl-pyrazole derivatives. Several compounds showed promising binding affinities against the epidermal growth factor receptor kinase (EGFR), with potential anticancer activities demonstrated through cytotoxicity tests against human liver carcinoma cell lines Sayed et al., 2019.
Chemical Synthesis and Characterization
Heterocyclic Compound Synthesis : The work by Khobragade et al. (2010) on novel pyrazolo[3,4-d]pyrimidin derivatives showcased their synthesis and significant antimicrobial activity. This underscores the role of such compounds in developing new antimicrobial agents Khobragade et al., 2010.
Enzymatic Activity Modulation : Abd and Awas (2008) synthesized pyrazolopyrimidinyl keto-esters and their derivatives, revealing their potential to increase the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This could have implications for biofuel production and industrial biotechnology Abd & Awas, 2008.
properties
IUPAC Name |
methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-3-6(9(16)17-2)18-10-12-7-5(4-11-14-7)8(15)13-10/h4,6H,3H2,1-2H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNRBQCJJZPGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.